molecular formula C16H28O4-2 B1242263 Hexadecanedioate

Hexadecanedioate

Cat. No. B1242263
M. Wt: 284.39 g/mol
InChI Key: QQHJDPROMQRDLA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of hexadecanedioic acid;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a hexadecanedioic acid.

Scientific Research Applications

Blood Pressure and Metabolic Pathways

Hexadecanedioate, a dicarboxylic fatty acid, is functionally associated with increased blood pressure. Research utilizing genetic and transcriptomic data revealed that circulating hexadecanedioate levels are influenced by genetic variants related to hepatic uptake of organic anions and enzymes in the omega-oxidation pathway. These findings link hexadecanedioate to hypertension and suggest its potential as an intermediate phenotype for studying blood pressure regulation (Menni et al., 2016) (Menni et al., 2017).

Cardiovascular and Vascular Reactivity

Studies have shown that hexadecanedioate impacts blood pressure and vascular reactivity. Oral administration of hexadecanedioic acid in animal models led to increased blood pressure, suggesting a potential mechanism for cardiovascular disease. This has implications for understanding cardiovascular health and disease mechanisms (Alharbi et al., 2017) (Menni et al., 2015).

Stroke Risk Biomarkers

Hexadecanedioate has been identified as a biomarker associated with ischemic stroke risk. Its levels in the blood are correlated with incident ischemic stroke, especially cardioembolic stroke, independently of known risk factors. This highlights the potential role of metabolic pathways related to hexadecanedioate in stroke etiology and risk assessment (Sun et al., 2019).

Tribochemistry and Material Systems

Research on hexadecane, a related compound to hexadecanedioate, indicates its role in tribological systems and the formation of carboxylic acids through oxidation. Understanding these chemical reactions is crucial in fields such as lubrication science and materials engineering (Kajdas et al., 2006).

Environmental Bioremediation

Studies have demonstrated the effectiveness of certain bacterial strains in degrading n-hexadecane, a hydrocarbon similar to hexadecanedioate, suggesting potential applications in environmental bioremediation. This highlights the role of microbial action in the breakdown of hydrocarbon pollutants (Wang et al., 2016) (Hajieghrari et al., 2020).

properties

Product Name

Hexadecanedioate

Molecular Formula

C16H28O4-2

Molecular Weight

284.39 g/mol

IUPAC Name

hexadecanedioate

InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/p-2

InChI Key

QQHJDPROMQRDLA-UHFFFAOYSA-L

SMILES

C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-]

Canonical SMILES

C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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